4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide
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Overview
Description
4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure that incorporates a pyridinyl group, a piperidine ring, and a carboxamide moiety, making it a subject of interest in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide typically involves a multi-step process. Commonly, a key step includes the reaction of 4-hydroxypyridine with 1-(m-tolyl)piperidine to form the bipiperidine intermediate, which is then converted to the carboxamide through amidation reactions. Specific reaction conditions might involve the use of activating agents like carbodiimides and catalysts to facilitate the formation of the amide bond under controlled temperature and pH.
Industrial production methods: Industrially, the compound can be synthesized through an optimized pathway that ensures high yield and purity. This may involve the use of continuous flow reactors to maintain precise control over reaction parameters, ensuring scalability and consistent quality.
Chemical Reactions Analysis
Types of reactions it undergoes: 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide primarily undergoes substitution, reduction, and oxidation reactions.
Common reagents and conditions: In substitution reactions, common reagents include halogenating agents and nucleophiles under conditions such as reflux or elevated temperatures. Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation, while oxidation can be achieved using oxidants like potassium permanganate.
Major products formed: The major products depend on the type of reaction. For example, a substitution reaction might yield derivatives with different functional groups replacing the pyridinyl or tolyl groups, while reduction could lead to more saturated or hydrogenated forms of the compound.
Scientific Research Applications
4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide is extensively used in scientific research due to its versatile properties.
In chemistry: It serves as a building block in the synthesis of complex molecules and materials.
In biology: The compound is used to study cellular processes and signaling pathways, often in the context of drug discovery and development.
In medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
In industry: It is utilized in the development of specialized materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. It may bind to these targets through hydrogen bonding, van der Waals forces, or hydrophobic interactions, thereby modulating their activity and affecting downstream pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide stands out due to its unique structure, which allows for a broader range of chemical reactions and applications.
Similar compounds: Similar compounds may include other bipiperidine derivatives or compounds containing the pyridinyl and tolyl groups, but with different substitutions or modifications. Examples include 4-(pyridin-4-yloxy)-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide and 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,3'-bipiperidine]-1'-carboxamide.
Properties
IUPAC Name |
N-(3-methylphenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-18-3-2-4-19(17-18)25-23(28)27-13-7-20(8-14-27)26-15-9-22(10-16-26)29-21-5-11-24-12-6-21/h2-6,11-12,17,20,22H,7-10,13-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANTOFLUSAHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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